molecular formula C13H18N2O2 B153442 Tert-butyl 5-aminoisoindoline-2-carboxylate CAS No. 264916-06-5

Tert-butyl 5-aminoisoindoline-2-carboxylate

Cat. No. B153442
M. Wt: 234.29 g/mol
InChI Key: WJFWIRWHYIDBAQ-UHFFFAOYSA-N
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Description

Tert-butyl 5-aminoisoindoline-2-carboxylate is a chemical compound with the molecular formula C13H18N2O2 . It is also known by its IUPAC name, tert-butyl 5-amino-1,3-dihydro-2H-isoindole-2-carboxylate .


Molecular Structure Analysis

The molecular structure of Tert-butyl 5-aminoisoindoline-2-carboxylate has been analyzed using X-ray single crystal diffraction and DFT (Density Functional Theory) studies . The DFT-optimized structure matches the crystal structure determined by X-ray single crystal diffraction .


Physical And Chemical Properties Analysis

Tert-butyl 5-aminoisoindoline-2-carboxylate has a molecular weight of 234.29 g/mol . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has a rotatable bond count of 2 .

Scientific Research Applications

Chemical Synthesis and Reactivity

Tert-butyl 5-aminoisoindoline-2-carboxylate finds application in the field of chemical synthesis. For instance, it has been used in the highly stereoselective hydroformylation of oxazoline derivatives to produce important intermediates for the synthesis of homochiral amino acid derivatives (Kollár & Sándor, 1993). Such processes are essential in the production of pharmaceuticals and other complex organic compounds.

Novel Reagents and Chemical Transformations

The compound has been explored in the development of new reagents and chemical transformations. For example, 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI), a novel tert-butoxycarbonylation reagent, has shown efficacy for acidic proton-containing substrates like phenols and aromatic amines (Saito et al., 2006). This reagent is instrumental in facilitating chemoselective reactions under mild conditions, expanding the toolbox available for synthetic chemists.

Asymmetric Synthesis and Chiral Auxiliary

Tert-butyl 5-aminoisoindoline-2-carboxylate has been utilized in asymmetric synthesis, particularly as a chiral auxiliary. For example, tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, a compound related to tert-butyl 5-aminoisoindoline-2-carboxylate, has been used in the synthesis of enantiomerically pure compounds (Studer, Hintermann & Seebach, 1995). Such applications are critical in the pharmaceutical industry where the chirality of molecules can significantly impact their biological activity.

Structural Studies and Crystallography

In the realm of structural studies and crystallography, compounds similar to tert-butyl 5-aminoisoindoline-2-carboxylate have been synthesized and characterized. For instance, the crystal structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was determined through X-ray diffraction analysis (Moriguchi et al., 2014). Such studies are pivotal in understanding the molecular structure and properties of novel compounds.

Novel Synthetic Methodologies

Tert-butyl 5-aminoisoindoline-2-carboxylate also plays a role in developing novel synthetic methodologies. For example, its derivatives have been used in the synthesis of triazolylalanine analogues through click chemistry (Patil & Luzzio, 2017). These methodologies are crucial for creating diverse molecular architectures, expanding the possibilities for drug development and other applications in synthetic organic chemistry.

Safety And Hazards

Tert-butyl compounds are generally considered hazardous according to the 2012 OSHA Hazard Communication Standard . They may present risks such as flammability, acute oral toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity .

properties

IUPAC Name

tert-butyl 5-amino-1,3-dihydroisoindole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-13(2,3)17-12(16)15-7-9-4-5-11(14)6-10(9)8-15/h4-6H,7-8,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJFWIRWHYIDBAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C1)C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00626668
Record name tert-Butyl 5-amino-1,3-dihydro-2H-isoindole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00626668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 5-aminoisoindoline-2-carboxylate

CAS RN

264916-06-5
Record name tert-Butyl 5-amino-1,3-dihydro-2H-isoindole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00626668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 5-amino-2,3-dihydro-1H-isoindole-2-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

The product of Step 2 (3.5 g, 13.25 mmol) was dissolved in ethanol (200 ml) and treated with 10 wt % Palladium on charcoal (1 g), and stirred under 1 atm of H2 for 16 hours. The reaction was filtered and evaporated in vacuo to afford the title compound (3.01 g, 96%); MS (ES+), m/e 235 [M+H]+.
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step Two
Yield
96%

Synthesis routes and methods II

Procedure details

A 100-mL single-neck round-bottomed flask equipped with a magnetic stirrer was charged with tert-butyl 5-nitroisoindoline-2-carboxylate (650 mg, 2.5 mmol) and C2H5OH (50 mL). This solution was hydrogenated with Pd/C (160 mg) at room temperature for 15 h. It was then filtered and the filtrate was concentrated under reduced pressure to afford 231c as a yellow oil (585 mg, 99%), which was used in the next step without further purification. MS: [M+H]+ 179.
Quantity
650 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
160 mg
Type
catalyst
Reaction Step Two
Name
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
P Sun - 2022 - opendata.uni-halle.de
To date, there are five different subtypes of histone proteins known as linker histone H1 and core histones namely H2A, H2B, H3, H4 present in the chromatin of eukaryotic cells (Figure 1…
Number of citations: 0 opendata.uni-halle.de

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